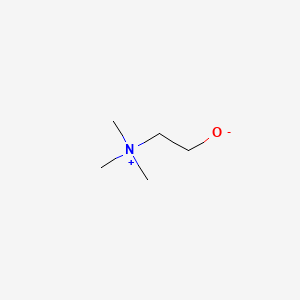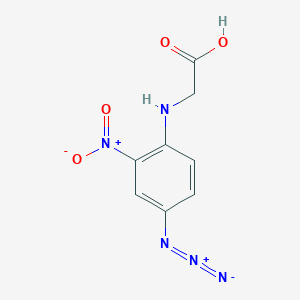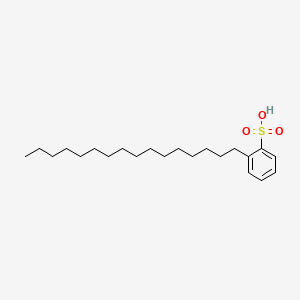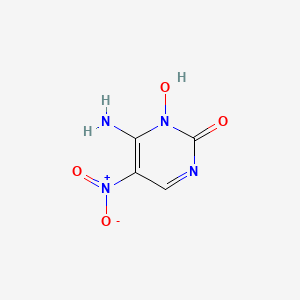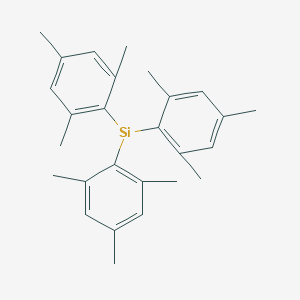![molecular formula C12H18 B14666732 Dispiro[2.0.2.5]undecane, 8-methylene- CAS No. 51567-09-0](/img/structure/B14666732.png)
Dispiro[2.0.2.5]undecane, 8-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[2.0.2.5]undecane, 8-methylene- is a unique organic compound with the molecular formula C12H18. It features a complex structure with two three-membered rings and one seven-membered ring, making it an interesting subject for chemical research . The compound is also known by its IUPAC name, 8-methylidenedispiro[2.0.24.53]undecane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2.5]undecane, 8-methylene- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spiro rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings .
Industrial Production Methods
Industrial production of Dispiro[2.0.2.5]undecane, 8-methylene- may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro[2.0.2.5]undecane, 8-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature controls .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield alcohols or ketones, while substitution reactions could introduce halogen atoms into the molecule .
Wissenschaftliche Forschungsanwendungen
Dispiro[2.0.2.5]undecane, 8-methylene- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of spiro compounds and their reactivity.
Biology: It can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug design.
Industry: It is used in the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism by which Dispiro[2.0.2.5]undecane, 8-methylene- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.2]pentane: Another spiro compound with a simpler structure.
Spiro[4.5]decane: A spiro compound with a larger ring system.
Spiro[3.3]heptane: A spiro compound with intermediate ring sizes.
Uniqueness
Dispiro[2.0.2.5]undecane, 8-methylene- is unique due to its complex ring structure, which includes both three-membered and seven-membered rings. This complexity makes it a valuable compound for studying the properties and reactivity of spiro compounds .
Eigenschaften
CAS-Nummer |
51567-09-0 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
8-methylidenedispiro[2.0.24.53]undecane |
InChI |
InChI=1S/C12H18/c1-10-3-2-4-11(5-6-11)12(9-10)7-8-12/h1-9H2 |
InChI-Schlüssel |
UOUZURLSQIFLIA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCC2(CC2)C3(C1)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


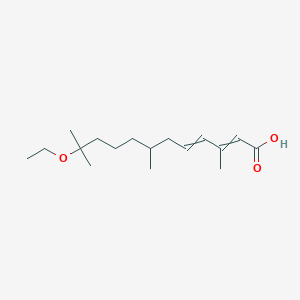
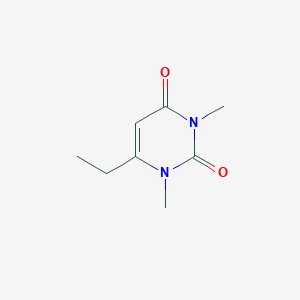
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
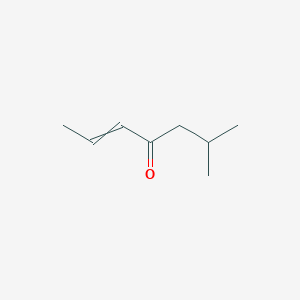
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
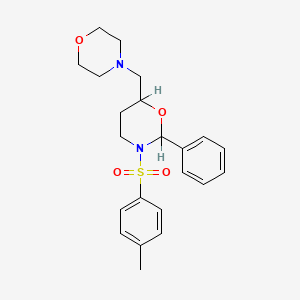
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
